![molecular formula C3H3ClN2O B1363541 2-(Chloromethyl)-1,3,4-oxadiazole CAS No. 73315-63-6](/img/structure/B1363541.png)
2-(Chloromethyl)-1,3,4-oxadiazole
Overview
Description
2-(Chloromethyl)-1,3,4-oxadiazole is a heterocyclic organic compound characterized by a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with chloroacetic acid derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted oxadiazoles.
Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole N-oxides or reduction to yield corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include substituted oxadiazoles, oxadiazole N-oxides, and amines, which have various applications in pharmaceuticals and materials science .
Scientific Research Applications
Synthetic Approaches
The synthesis of 2-(Chloromethyl)-1,3,4-oxadiazole typically involves the reaction of hydrazine derivatives with carbonyl compounds or the cyclization of appropriate precursors under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity while minimizing by-products. Notable methods include:
- Cyclization reactions : Utilizing hydrazine derivatives with carboxylic acids or their derivatives.
- Reflux conditions : Often employed to facilitate the formation of the oxadiazole ring structure.
These synthetic methodologies are crucial for producing derivatives with specific biological activities .
Antimicrobial Activity
Research has demonstrated that this compound derivatives possess significant antimicrobial properties. For instance:
- Compounds synthesized with this core have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound derivatives:
- A series of pyrimidine-1,3,4-oxadiazole conjugates exhibited promising cytotoxicity against various cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). These compounds induced apoptosis through mitochondrial pathways .
Analgesic and Anti-inflammatory Effects
The analgesic properties of oxadiazole derivatives have been evaluated in comparison to established pain relievers like Indomethacin:
- Certain compounds demonstrated superior analgesic activity and anti-inflammatory effects while exhibiting lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: Antimicrobial Efficacy
A study investigated a series of this compound derivatives for their antimicrobial efficacy against multidrug-resistant strains of bacteria. The results indicated that several compounds had MIC values significantly lower than those of conventional antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In another research effort focused on anticancer applications, a novel series of this compound derivatives was synthesized and tested against multiple cancer cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways in cancer cells .
Data Table: Summary of Biological Activities
Activity Type | Example Compounds | Target Organisms/Cells | Observed Effects |
---|---|---|---|
Antimicrobial | Various oxadiazoles | Staphylococcus aureus, E. coli | Significant inhibition (low MIC) |
Anticancer | Pyrimidine conjugates | HT-29, MDA-MB-231 | Induced apoptosis |
Analgesic | Selected derivatives | In vivo models | Higher analgesic activity than Indomethacin |
Anti-inflammatory | Specific oxadiazoles | COX enzymes | Selective inhibition |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-(Chloromethyl)-1,3,4-thiadiazole: Similar in structure but contains sulfur instead of oxygen, leading to different reactivity and biological activities.
2-(Chloromethyl)-1,3,4-triazole: Contains an additional nitrogen atom, which can influence its chemical properties and applications.
Uniqueness: 2-(Chloromethyl)-1,3,4-oxadiazole is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Biological Activity
2-(Chloromethyl)-1,3,4-oxadiazole is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various biological activities associated with this compound, supported by case studies, research findings, and data tables.
Overview of this compound
This compound belongs to the oxadiazole family, which is known for its broad spectrum of biological activities. The presence of the chloromethyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of 1,3,4-oxadiazoles, including this compound. The compound exhibits significant activity against various bacterial strains.
Case Studies
-
Antibacterial Activity Against Staphylococcus aureus :
- A study demonstrated that derivatives of 1,3,4-oxadiazoles showed potent antibacterial activity against Staphylococcus aureus, including drug-resistant strains. Among these derivatives, compounds with a minimal inhibitory concentration (MIC) ranging from 0.5 to 1 µg/mL were identified as particularly effective .
- The mechanism of action involves targeting the bacterial divisome protein FtsZ, crucial for bacterial cell division. Inhibition of FtsZ disrupts normal cell division processes leading to bacterial cell death .
-
Broad-Spectrum Antimicrobial Effects :
- Research highlighted that oxadiazole derivatives exhibit not only antibacterial but also antifungal and antiprotozoal activities. For instance, this compound derivatives have shown effectiveness against Candida albicans and Mycobacterium tuberculosis with MIC values comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cell lines.
Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A series of studies reported that oxadiazole compounds can induce significant cytotoxic effects in several cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon adenocarcinoma). These compounds were found to arrest the cell cycle and trigger apoptosis through mitochondrial pathways .
- Specifically, compounds containing the oxadiazole moiety demonstrated an ability to decrease mitochondrial membrane potential and alter expression levels of apoptotic markers such as Bax and Bcl-2 .
- Molecular Mechanisms :
Summary Table of Biological Activities
Properties
IUPAC Name |
2-(chloromethyl)-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3-6-5-2-7-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGOXMFAGHVQDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372732 | |
Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73315-63-6 | |
Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(chloromethyl)-1,3,4-oxadiazoles useful in organic synthesis?
A: The key feature is the reactive chloromethyl group (-CH2Cl) present in these molecules. This group makes them excellent starting materials for further chemical transformations. [, ]
Q2: Can you provide an example of a specific synthesis utilizing 2-(chloromethyl)-1,3,4-oxadiazoles?
A: Research demonstrates the synthesis of new thiadiazolyl 3(2H)-pyridazinones compounds using 2-(chloromethyl)-1,3,4-oxadiazoles as a key reagent. Specifically, 2-tert-butyl-4-chloro-5-hydroxy-3(2H)-pyridazinones were reacted with various 5-aryl-2-chloromethyl-(1,3,4)-oxadiazoles. []
Q3: What are the common methods for preparing 2-(chloromethyl)-1,3,4-oxadiazoles?
A: A frequent approach involves the use of phosphorus oxychloride (POCl3) to cyclize N-acyl-N’-(2-benzothiazolylthioacetyl)hydrazines. Another method utilizes commercially available acylhydrazides as starting materials. These are reacted with 1-chloro-2,2,2-trimethoxyethane under microwave irradiation to directly yield the desired 2-(chloromethyl)-1,3,4-oxadiazoles. [, ]
Q4: Has the biological activity of compounds derived from 2-(chloromethyl)-1,3,4-oxadiazoles been investigated?
A: Yes, studies show that some thiadiazolyl 3(2H)-pyridazinones synthesized from 2-(chloromethyl)-1,3,4-oxadiazoles display notable insecticidal activity against the insect Pseudaletia separata Walker. In particular, compound 3b showed significant potency with an EC50 value of 21 mg/L. []
Q5: Are there other applications of 2-(chloromethyl)-1,3,4-oxadiazoles beyond the examples already mentioned?
A: Research shows that 2-(chloromethyl)-1,3,4-oxadiazoles react with 2-mercaptobenzothiazole in the presence of sodium methoxide. This reaction allows for the introduction of a benzothiazolylthiol group onto the oxadiazole ring, further expanding the structural diversity accessible from these versatile building blocks. []
Q6: How do researchers confirm the structure of newly synthesized 2-(chloromethyl)-1,3,4-oxadiazole derivatives?
A: A combination of techniques is employed. These include nuclear magnetic resonance spectroscopy (1H NMR), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm the identity and purity of the synthesized compounds. [, ]
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